molecular formula C9H20N2O3S B2633854 Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate CAS No. 2344681-50-9

Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate

Cat. No.: B2633854
CAS No.: 2344681-50-9
M. Wt: 236.33
InChI Key: JDRMZYCAVBQJCU-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate is an organosulfur compound that features a sulfonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a sulfonimidoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfonimidates, sulfoximines, and sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate is unique due to its sulfonimidoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3S/c1-7(6-15(5,10)13)11-8(12)14-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRMZYCAVBQJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=N)(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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